molecular formula C5H6N2O2 B1384491 3-Cyclopropyl-1,2,4-oxadiazol-5-ol CAS No. 1249883-28-0

3-Cyclopropyl-1,2,4-oxadiazol-5-ol

Cat. No. B1384491
CAS RN: 1249883-28-0
M. Wt: 126.11 g/mol
InChI Key: QMGWSHRKLCKRBV-UHFFFAOYSA-N
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Description

“3-Cyclopropyl-1,2,4-oxadiazol-5-ol” is a compound with the molecular formula C5H6N2O2 . It is a derivative of oxadiazole, a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom .


Molecular Structure Analysis

The molecular structure of “3-Cyclopropyl-1,2,4-oxadiazol-5-ol” consists of a five-membered 1,2,4-oxadiazole ring attached to a cyclopropyl group . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Antitrypanosomal Activity

1,2,4-Oxadiazoles have been studied for their potential use in treating diseases caused by Trypanosoma species. For instance, compounds in this class have been evaluated for their activity against Trypanosoma cruzi cysteine protease cruzain .

Anticancer Agents

Derivatives of 1,3,4-oxadiazol have been reported as potential anticancer agents. While this is slightly different from the 1,2,4 variant, it suggests that “3-Cyclopropyl-1,2,4-oxadiazol-5-ol” could also be explored for similar applications .

Analytical Chemistry

Oxadiazoles are used in analytical chemistry for various research applications. They may serve as reagents or intermediates in the synthesis of more complex molecules .

Biopharma Production

In biopharmaceutical production, oxadiazoles might be used in the synthesis of pharmaceuticals or as part of the drug design process due to their structural properties .

Advanced Battery Science

The chemical properties of oxadiazoles could make them suitable for use in advanced battery science research. They might contribute to the development of new materials for better energy storage solutions .

Safety and Hazards

The compound “3-Cyclopropyl-1,2,4-oxadiazol-5-ol” is classified as Acute Tox. 3 Oral - Eye Irrit. 2, indicating that it is toxic if swallowed and causes serious eye irritation . It is recommended to wear personal protective equipment, avoid dust formation, and avoid contact with skin, eyes, and clothing .

Future Directions

The future directions for “3-Cyclopropyl-1,2,4-oxadiazol-5-ol” and similar compounds could involve further exploration of their potential applications in medicine and agriculture . Their versatile nature makes them promising candidates for the development of new chemical entities to act against various microorganisms .

properties

IUPAC Name

3-cyclopropyl-4H-1,2,4-oxadiazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5-6-4(7-9-5)3-1-2-3/h3H,1-2H2,(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMGWSHRKLCKRBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-1,2,4-oxadiazol-5-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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